molecular formula C18H14F3N3O3 B2428974 N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide CAS No. 478030-68-1

N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide

Cat. No.: B2428974
CAS No.: 478030-68-1
M. Wt: 377.323
InChI Key: KSJVNBPYDDZBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.323. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Biochemical Pathways

Compounds with similar structures have been shown to interact with the serotonergic system . This suggests that this compound may also influence serotonin-related pathways, but this needs to be confirmed with further studies.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-26-14-7-5-13(6-8-14)22-15(25)10-16-23-17(24-27-16)11-3-2-4-12(9-11)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJVNBPYDDZBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.